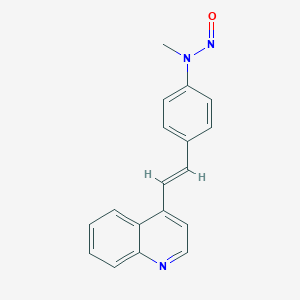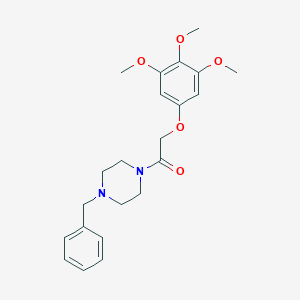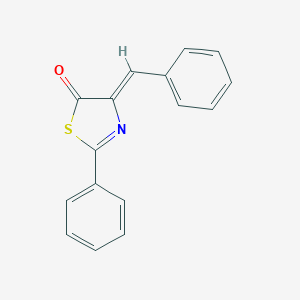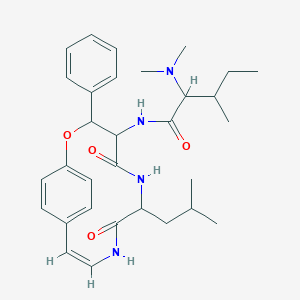![molecular formula C24H28N2O B232171 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Aripiprazole, which is used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is a complex molecule that has a unique mechanism of action, which makes it different from other antipsychotic drugs.
作用機序
Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs, which either act as full agonists or antagonists at these receptors.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have several biochemical and physiological effects in the brain. It increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Aripiprazole also modulates the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
Aripiprazole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also commercially available, which makes it easy to obtain for research purposes. However, there are also some limitations to the use of Aripiprazole in lab experiments. It has a complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that can be administered more easily and have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of Aripiprazole in the treatment of other psychiatric disorders, such as anxiety disorders and autism spectrum disorder. Finally, there is a need for further research into the mechanism of action of Aripiprazole, which may lead to the development of new drugs with similar or improved therapeutic properties.
合成法
The synthesis of Aripiprazole involves a multi-step process that starts with the reaction of 4,4-difluorobenzhydryl chloride with 1,3-diaminopropane to form 4,4-difluoro-N-{1-[2-(4-methylpiperazin-1-yl)ethyl]-4-piperidinylidene}benzenepropanamide. This intermediate is then reacted with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine to form 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide, which is Aripiprazole.
科学的研究の応用
Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is also being studied for its potential use in the treatment of autism spectrum disorder, obsessive-compulsive disorder, and anxiety disorders.
特性
分子式 |
C24H28N2O |
|---|---|
分子量 |
360.5 g/mol |
IUPAC名 |
1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O/c25-24(27)20-9-5-15-26(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H2,25,27) |
InChIキー |
BNJRGBGMOJJNOQ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
正規SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)



![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)

